molecular formula C11H10N2O3S B2548931 N,N-dimethyl-5-nitro-1-benzothiophene-2-carboxamide CAS No. 20532-45-0

N,N-dimethyl-5-nitro-1-benzothiophene-2-carboxamide

Cat. No. B2548931
CAS RN: 20532-45-0
M. Wt: 250.27
InChI Key: ZUEMKGSVVSOTDZ-UHFFFAOYSA-N
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Description

“N,N-dimethyl-5-nitro-1-benzothiophene-2-carboxamide” is a chemical compound with the molecular formula C11H10N2O3S . It has an average mass of 250.274 Da and a monoisotopic mass of 250.041214 Da .


Synthesis Analysis

The synthesis of thiophene derivatives, such as “N,N-dimethyl-5-nitro-1-benzothiophene-2-carboxamide”, has been a topic of interest in recent years . Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as a heteroatom with the formula C4H4S . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications .


Molecular Structure Analysis

The molecular structure of “N,N-dimethyl-5-nitro-1-benzothiophene-2-carboxamide” consists of 11 carbon atoms, 10 hydrogen atoms, 2 nitrogen atoms, 3 oxygen atoms, and 1 sulfur atom .

Scientific Research Applications

Pharmaceutical Research

N,N-dimethyl-5-nitro-1-benzothiophene-2-carboxamide is studied for its potential pharmacological properties. Thiophene derivatives, in general, are known for their biological activities, including anti-inflammatory, antimicrobial, and anticancer properties . Researchers explore this compound for developing new drugs that can target specific diseases, leveraging its unique chemical structure to enhance efficacy and reduce side effects.

Organic Electronics

This compound is also significant in the field of organic electronics. Thiophene-based compounds are essential in the development of organic semiconductors, which are used in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) . The unique electronic properties of N,N-dimethyl-5-nitro-1-benzothiophene-2-carboxamide make it a candidate for improving the performance and stability of these devices.

Material Science

In material science, N,N-dimethyl-5-nitro-1-benzothiophene-2-carboxamide is explored for its potential as a corrosion inhibitor. Thiophene derivatives are known to protect metals from corrosion, which is crucial in extending the lifespan of industrial equipment and infrastructure . Research in this area focuses on understanding the compound’s interaction with metal surfaces and its effectiveness in various environmental conditions.

Chemical Synthesis

The compound is valuable in chemical synthesis, particularly in the creation of complex organic molecules. It serves as a building block for synthesizing other thiophene derivatives, which are used in various chemical reactions and processes . Its stability and reactivity make it a useful intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.

Environmental Chemistry

N,N-dimethyl-5-nitro-1-benzothiophene-2-carboxamide is studied for its environmental impact and potential use in pollution control. Researchers investigate its degradation pathways and the formation of by-products to understand its behavior in the environment . This knowledge helps in developing strategies for mitigating its impact and utilizing it in environmental remediation efforts.

Biological Studies

In biological studies, this compound is used to explore its effects on various biological systems. Its interactions with enzymes, proteins, and cellular structures are of particular interest . These studies can lead to the discovery of new biological pathways and mechanisms, contributing to the broader understanding of biological processes and the development of new therapeutic approaches.

properties

IUPAC Name

N,N-dimethyl-5-nitro-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O3S/c1-12(2)11(14)10-6-7-5-8(13(15)16)3-4-9(7)17-10/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUEMKGSVVSOTDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC2=C(S1)C=CC(=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-dimethyl-5-nitro-1-benzothiophene-2-carboxamide

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